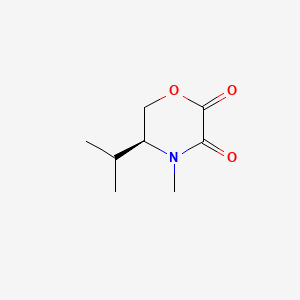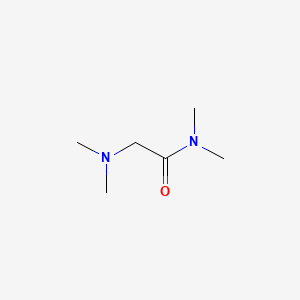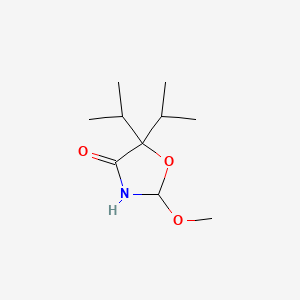
4-Oxazolidinone, 2-methoxy-5,5-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5,5-bis(1-methylethyl)oxazolidin-4-one is a chemical compound with the molecular formula C10H19NO3. It is known for its unique structure, which includes an oxazolidinone ring substituted with methoxy and isopropyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,5-bis(1-methylethyl)oxazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with a methoxy-substituted carbonyl compound in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of 2-Methoxy-5,5-bis(1-methylethyl)oxazolidin-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5,5-bis(1-methylethyl)oxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-5,5-bis(1-methylethyl)oxazolidin-4-one is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5,5-bis(1-methylethyl)oxazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5,5-dimethyl-oxazolidin-4-one
- 2-Ethoxy-5,5-bis(1-methylethyl)oxazolidin-4-one
- 2-Methoxy-5,5-bis(1-methylpropyl)oxazolidin-4-one
Uniqueness
2-Methoxy-5,5-bis(1-methylethyl)oxazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for certain applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-methoxy-5,5-di(propan-2-yl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H19NO3/c1-6(2)10(7(3)4)8(12)11-9(13-5)14-10/h6-7,9H,1-5H3,(H,11,12) |
Clave InChI |
YLWHBXUJCIMPRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C(=O)NC(O1)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


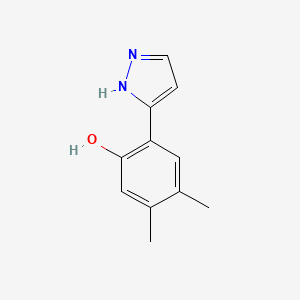

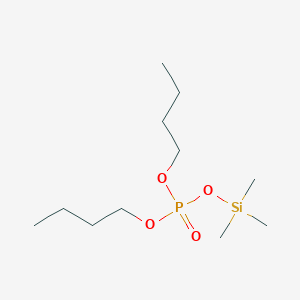
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)
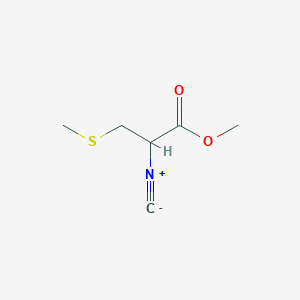
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
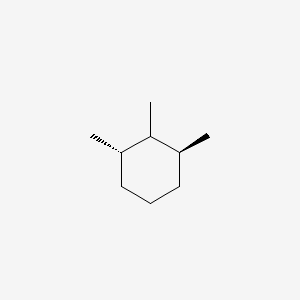
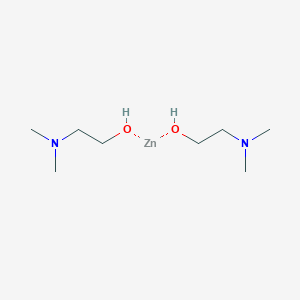
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
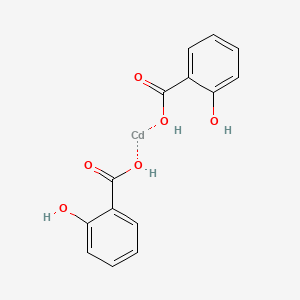
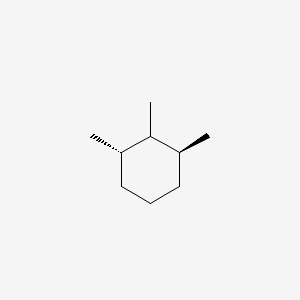
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
